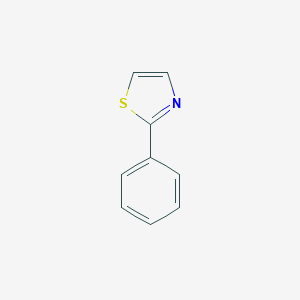

2-Phenylthiazole

Overview

Description

Synthesis Analysis

The synthesis of 2-phenylthiazole derivatives is a topic of significant interest. For instance, a series of new 2-phenylbenzothiazoles has been synthesized, with a focus on antitumor properties, as seen in the case of 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, which exhibits potent antiproliferative activity . Another approach involves the synthesis of 6-amino-2-phenylbenzothiazole derivatives, which were prepared as hydrochloride salts and showed cytostatic activities against various human cancer cell lines . Additionally, a novel synthesis method for 2-arylbenzothiazoles has been suggested, which involves the reaction of dibenzyl disulfides with o-aminothiophenol10.

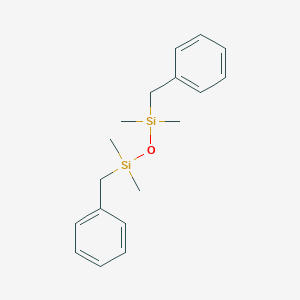

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is crucial for understanding their properties and reactivity. Cyclopalladated complexes of this compound have been synthesized and characterized, indicating the potential for coordination chemistry . Conformational analysis using the Extended Huckel molecular orbital approach has shown that phenylthiazoles and their protonated forms are non-planar, with varying degrees of twist about the interring linkage .

Chemical Reactions Analysis

This compound derivatives participate in various chemical reactions that are essential for their potential applications. For example, the reaction of an acetato-bridged binuclear complex of this compound with sodium chloride produces a chloro-bridged analogue, which can further react to give mononuclear cyclopalladated complexes . Additionally, this compound can be obtained through reactions involving o-aminothiophenol with benzyl mercaptane or sodium benzyl thiosulfate10.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure and substituents. The antitumor benzothiazoles synthesized show selective inhibitory activity against lung, colon, and breast cancer cell lines, with structure-activity relationships highlighting the importance of specific structural variations . The 2-aminothiazoles exhibit antiprion activity and have been optimized to achieve high drug concentrations in the brain, suggesting their potential as therapeutic leads for prion diseases . Furthermore, the synthesis of 2-phenyl-4-bis(methylthio)methyleneoxazol-5-one demonstrates the versatility of this compound derivatives as templates for the synthesis of various heterocyclic scaffolds .

Scientific Research Applications

Modification and Biological Activities

- Microwave Irradiation Synthesis : The synthesis of 5-amino-containing 2-amino-4-phenyl-thiazole under microwave irradiation conditions has been explored, offering a faster method than traditional synthesis approaches. This compound has shown a range of biological activities including antipyretic and analgesic properties (Khrustalev, 2009).

Therapeutic Applications

- Antiprion Activity : 2-Aminothiazoles, including derivatives of 2-Phenylthiazole, have been identified as having antiprion activity, which is promising for the treatment of prion diseases (Gallardo-Godoy et al., 2011).

Drug Discovery and Pharmacology

- Promiscuity in Binding Assays : 2-Phenylthiazoles, particularly 4-phenylthiazol-2-amine, have been identified as frequent hitters in biophysical binding assays, indicating their broad spectrum of interaction with various protein targets. However, their promiscuity also suggests challenges in developing them into lead compounds for drugs (Devine et al., 2015).

Antimicrobial Applications

- Antibacterial Agents : Certain this compound derivatives have been found to possess potent antibacterial activity, particularly against drug-resistant strains like Staphylococcus aureus, with some compounds exhibiting bactericidal activity even at low concentrations (Elsebaei et al., 2019).

Chemical Synthesis and Analysis

- Synthesis and Characterization : Various this compound derivatives have been synthesized and characterized, demonstrating a wide range of chemical properties and potential for various applications, including as cholinesterase inhibitors (Shi et al., 2020).

Conformational and Electronic Analysis

- Conformational Analysis : Studies on the conformation of phenylthiazoles, including their protonated forms, have been conducted to understand their molecular structure and electronic properties (Galasso & Trinajstic, 1972).

Mechanism of Action

Target of Action

2-Phenylthiazole has been found to have multiple targets of action. It has been identified as a potential inhibitor of Sortase A , a protein that plays a crucial role in bacterial virulence . It has also been found to exhibit antifungal activity against various fungi, including Magnaporthe oryzae and Colletotrichum camelliaet . Furthermore, it has been evaluated as a cholinesterase inhibitor, which could have implications for the treatment of Alzheimer’s disease .

Mode of Action

It is believed to inhibit sortase a, thereby affecting key processes that control biofilm formation, host cell entry, evasion and suppression of the immune response, and acquisition of essential nutrients . In the context of its antifungal activity, it is thought to interact with the fungi in a way that inhibits their growth .

Biochemical Pathways

Given its potential role as a sortase a inhibitor, it may impact the biochemical pathways associated with bacterial virulence . As a potential cholinesterase inhibitor, it could affect the cholinergic neurotransmission pathways, which are associated with learning and memory .

Result of Action

The result of this compound’s action can vary depending on its target. As a potential Sortase A inhibitor, it could reduce bacterial virulence, thereby potentially combating bacterial infections . Its antifungal activity could result in the inhibition of fungal growth . As a potential cholinesterase inhibitor, it could increase the level of acetylcholine, a neurotransmitter associated with learning and memory, thereby potentially alleviating some symptoms of Alzheimer’s disease .

Safety and Hazards

2-Phenylthiazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

2-Phenylthiazole and its derivatives have shown promise in various fields, particularly in the development of new potential Sortase A inhibitors . Future research could focus on further exploring the therapeutic potential of this compound and its derivatives, particularly in the field of anticancer drug discovery .

Biochemical Analysis

Biochemical Properties

2-Phenylthiazole has been found to interact with various enzymes and proteins. For instance, it has been synthesized and evaluated as a cholinesterase inhibitor . Cholinesterase is an important enzyme involved in nerve function, and inhibitors of this enzyme are used in the treatment of conditions like Alzheimer’s disease . The interaction between this compound and cholinesterase is likely due to the compound’s ability to bind to the enzyme’s active site, inhibiting its function .

Cellular Effects

In terms of cellular effects, this compound has been shown to have a reduced activity against bacterial cell viability but can prevent biofilm formation at very low concentrations . This suggests that this compound may influence cell function by affecting cell signaling pathways related to biofilm formation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes. For instance, it has been found to inhibit Sortase A, an enzyme involved in bacterial virulence . This inhibition is likely due to this compound binding to the enzyme, preventing it from carrying out its function .

Temporal Effects in Laboratory Settings

This suggests that it may have long-term effects on cellular function, particularly in the context of nerve function .

Metabolic Pathways

Given its interaction with enzymes such as cholinesterase and Sortase A , it’s likely that it’s involved in pathways related to nerve function and bacterial virulence.

properties

IUPAC Name |

2-phenyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKHSBAVLOPISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338201 | |

| Record name | 2-Phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1826-11-5 | |

| Record name | 2-Phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

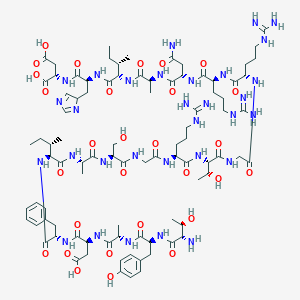

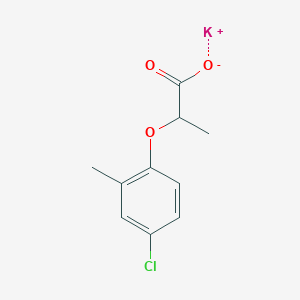

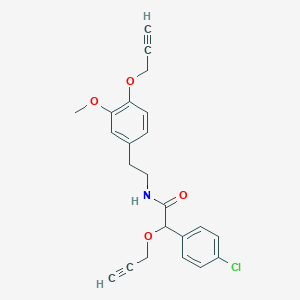

![Sodium 6-methyl-2'-[4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]phenyl][2,6'-bibenzothiazole]-7-sulphonate](/img/structure/B155233.png)